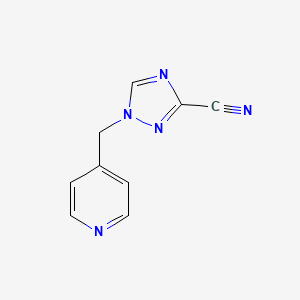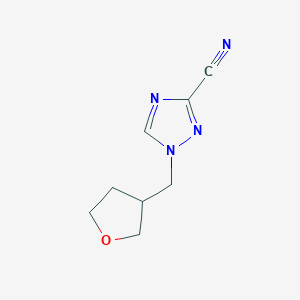![molecular formula C14H19N3O B7574805 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol, also known as MPMP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPMP is a derivative of 5-methyl-1H-pyrazole and has been shown to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the antioxidant response.
Biochemical and Physiological Effects
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been shown to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol also exhibits a variety of biochemical and physiological effects, making it a versatile tool for studying various signaling pathways in the body. However, there are also limitations to using 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol in these diseases. Another area of interest is the development of novel derivatives of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol with improved therapeutic properties. Overall, 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has shown promising potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol involves several steps, including the reaction of 5-methyl-1H-pyrazole with formaldehyde and the subsequent reaction of the resulting product with 3-aminomethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-16-17-11)5-3-7-15-9-12-4-2-6-14(18)8-12/h2,4,6,8,10,15,18H,3,5,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIJDFZIAPLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)


![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)



![1-[4-(2-Methoxyacetyl)piperazin-1-yl]butan-1-one](/img/structure/B7574833.png)